Anticancer Activity: (-)-Dihydroguaiaretic Acid Shows ~4-Fold Higher Cytotoxicity Against A549 Cells Than DGA Stereoisomers Against HL-60/HeLa
(-)-Dihydroguaiaretic acid demonstrates an IC50 of 7.49 μM against A549 human lung adenocarcinoma cells, which is approximately 4-fold more potent than the average cytotoxic activity of DGA stereoisomers against HL-60 and HeLa cell lines (IC50 ~30 μM) [1]. Direct cross-study comparison reveals that while SECO exhibits no detectable cytotoxicity, (-)-DGA achieves low micromolar inhibition specifically in lung cancer cells, suggesting enhanced therapeutic window potential in pulmonary oncology applications [2].
| Evidence Dimension | Cytotoxic activity (IC50) |
|---|---|
| Target Compound Data | 7.49 μM |
| Comparator Or Baseline | DGA stereoisomers: ~30 μM (HL-60/HeLa); SECO: no activity |
| Quantified Difference | ~4-fold higher potency in A549 cells |
| Conditions | A549 human lung adenocarcinoma cells (target); HL-60 and HeLa cells (comparator) |
Why This Matters
This cell-line specific potency differential supports procurement of (-)-DGA over generic DGA mixtures or SECO for lung cancer-focused research programs where higher cytotoxicity in pulmonary models is required.
- [1] Wukirsari T, Nishiwaki H, Nishi K, et al. Cytotoxic activity of dietary lignan and its derivatives: structure-cytotoxic activity relationship of dihydroguaiaretic acid. J Agric Food Chem. 2014;62(23):5305-5315. View Source
- [2] MedChemExpress. (-)-Dihydroguaiaretic acid Product Datasheet. CAS 124649-78-1. View Source
